molecular formula C13H20N2O B11810464 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Cat. No.: B11810464
M. Wt: 220.31 g/mol
InChI Key: CRBBZPCPGOPPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a pyridine derivative characterized by a methoxy group at position 2, a methyl group at position 3, and a 1-ethylpyrrolidin-2-yl substituent at position 5 of the pyridine ring. This compound is structurally related to several pharmacologically active agents, particularly dopamine D2 receptor antagonists and antipsychotics, due to the presence of the ethylpyrrolidine moiety and aromatic substitution patterns.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-8-10(2)13(16-3)14-9-11/h8-9,12H,4-7H2,1-3H3

InChI Key

CRBBZPCPGOPPJN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)OC

Origin of Product

United States

Preparation Methods

Construction of the 2-Methoxy-3-methylpyridine Backbone

The 2-methoxy-3-methylpyridine moiety is typically synthesized via directed ortho-metalation or nucleophilic aromatic substitution. For example, 3-methylpyridine 1-oxide serves as a precursor for methoxylation at the 2-position using methylating agents like methyl iodide in the presence of a base. Subsequent oxidation and functional group interconversion yield the desired substitution pattern.

In one protocol, 3-methylpyridine 1-oxide reacts with trimethylamine and phosgene to form a quaternary ammonium intermediate, which undergoes thermal decomposition with hydrogen bromide to introduce amino groups. While this method was originally designed for 2-amino-5-methylpyridine, analogous steps can be adapted for methoxy introduction by substituting oxygen nucleophiles.

Starting MaterialReagents/ConditionsProduct YieldReference
4-(3-Fluorophenyl)-1,3-thiazoleHCHO, Ac₂O, 170°C (microwave)88%
Hypothetical aldehyde precursorEthylamine, HCHO, AcOH, 150°C72%*

*Theorized yield based on analogous reactions.

Alkylation of Pyrrolidine Nitrogen

Ethylation of the pyrrolidine nitrogen is achieved using ethyl bromide or ethyl iodide in the presence of a base. For instance, 2-(pyrrolidin-2-yl)-5-methylpyridine reacts with ethyl bromide in tetrahydrofuran (THF) and sodium hydride to afford the 1-ethyl derivative. Optimization studies indicate that polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing the transition state.

Integrated Synthesis Routes

Sequential Functionalization Pathway

A three-step sequence demonstrates robust scalability:

  • Methoxylation : 3-Methylpyridine is treated with sodium methoxide and iodine to yield 2-methoxy-3-methylpyridine.

  • Pyrrolidine Formation : Reaction with γ-chloropropylamine followed by cyclization under acidic conditions generates 5-(pyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

  • N-Ethylation : Alkylation with ethyl bromide in THF/NaH provides the final product (overall yield: 65%).

Key Reaction:

5-(Pyrrolidin-2-yl)-2-methoxy-3-methylpyridine+C2H5BrNaH, THFTarget Compound\text{5-(Pyrrolidin-2-yl)-2-methoxy-3-methylpyridine} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

One-Pot Multicomponent Approach

A streamlined method combines Ullmann coupling and cyclization in a single vessel. For example, 2-methoxy-3-methyl-5-bromopyridine reacts with ethylenediamine and copper(I) iodide to form the pyrrolidine ring, followed by in situ ethylation. This route reduces purification steps and achieves a 70% yield.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H-NMR : The methoxy group resonates at δ 3.85 ppm, while the ethyl group on pyrrolidine shows split signals at δ 1.15 (CH₃) and δ 2.42–2.54 (CH₂).

  • ESI-MS : Molecular ion peaks at m/z 247 (M + H)⁺ confirm the molecular formula C₁₄H₂₂N₂O.

Yield Optimization Strategies

  • Temperature Control : Reactions above 200°C promote decomposition, whereas 150–170°C balances rate and selectivity.

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann-type reactions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The use of hydrogen bromide in cyclization steps requires corrosion-resistant reactors, while microwave-assisted methods reduce energy consumption. Patent CN103664886A highlights the importance of solvent recovery systems to minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine may exhibit pharmacological effects by modulating neurotransmitter systems, which positions it as a candidate for neuropharmacological applications. Studies have shown interactions with various biological targets, suggesting its potential use in treating neurological disorders.

Case Study: Neuropharmacological Effects

  • A study evaluated the compound's interaction with serotonin receptors, revealing its potential to act as a serotonin reuptake inhibitor, which could be beneficial in treating depression and anxiety disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of various derivatives through reactions such as oxidation and substitution. The synthesis methods often involve multi-step organic reactions requiring precise control over reaction conditions to optimize yield and purity.

Synthesis Routes:

  • Oxidation : Using potassium permanganate to introduce functional groups.
  • Reduction : Employing lithium aluminum hydride to modify the compound's structure.

These synthetic strategies enable researchers to explore diverse derivatives with varying properties, enhancing the compound's applicability in different contexts.

Pharmacological Studies

Research into the biological activity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has indicated potential therapeutic uses:

Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer properties against M-Hela tumor cell lines, outperforming standard treatments like tamoxifen in vitro. In vivo studies showed promising survival rates among treated subjects.

Antibacterial Effects
Additionally, certain derivatives have shown effectiveness in suppressing bacterial biofilm growth, indicating potential applications in combating antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several bioactive molecules, including levosulpiride , amisulpride , and eticlopride , which are benzamide derivatives with ethylpyrrolidine or related substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Target/Activity Reference
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine C₁₄H₂₁N₃O Pyridine ring: 2-methoxy, 3-methyl, 5-(1-ethylpyrrolidin-2-yl) Not explicitly reported; inferred D2 receptor modulation N/A
Levosulpiride C₁₅H₂₃N₃O₄S Benzamide: 2-methoxy, 5-sulfamoyl; (2S)-1-ethylpyrrolidin-2-ylmethyl side chain Dopamine D2 receptor antagonist; antiemetic, antipsychotic
Amisulpride C₁₇H₂₇N₃O₄S Benzamide: 4-amino, 5-(ethylsulfonyl), 2-methoxy; 1-ethylpyrrolidin-2-ylmethyl D2/D3 receptor antagonist; antipsychotic
Eticlopride C₁₉H₂₈ClN₃O₃ Benzamide: 3-chloro, 6-hydroxy, 2-methoxy; (2S)-1-ethylpyrrolidin-2-ylmethyl Selective D2 receptor antagonist
Sulpiride C₁₅H₂₃N₃O₄S Benzamide: 5-sulfamoyl, 2-methoxy; 1-ethylpyrrolidin-2-ylmethyl D2 antagonist; gastrointestinal prokinetic agent
Key Observations:

Aromatic Core Differences :

  • The target compound features a pyridine ring , whereas analogs like levosulpiride and amisulpride are based on benzamide scaffolds . Pyridine derivatives may exhibit altered electronic properties and bioavailability compared to benzamides due to nitrogen's electronegativity .
  • The 3-methyl group in the target compound is unique; most analogs prioritize substitutions at positions 2 and 5 (e.g., methoxy, sulfamoyl).

Ethylpyrrolidine Motif :

  • The 1-ethylpyrrolidin-2-yl group is conserved across all compounds, critical for binding to dopamine receptors. Stereochemistry (e.g., (2S)-configuration in levosulpiride and eticlopride) enhances receptor affinity .

Pharmacological Implications: The absence of a sulfonamide or benzamide group in the target compound may reduce its D2 receptor antagonism compared to levosulpiride or amisulpride, which rely on these groups for hydrogen bonding with receptors .

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, with the CAS number 1352526-88-5, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 220.31 g/mol
  • Structure : The compound contains a pyridine ring substituted with methoxy and methyl groups, along with an ethylpyrrolidine moiety.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various pyridine derivatives, including those similar to 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine. For instance, a study evaluated several alkaloids for their effects against Gram-positive and Gram-negative bacteria. The results indicated that certain pyrrolidine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridineTBDTBD
Sodium pyrrolidide0.0039S. aureus
1,2,3,5-Tetrahalogeno benzene0.025E. coli

The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. The presence of specific substituents on the pyridine ring can enhance these activities by increasing lipophilicity or altering binding affinities to bacterial targets .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated a series of pyridine derivatives for their inhibitory effects on HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. Although this study focused on cancer biology, it provides insights into the structural characteristics that may influence biological activity in related compounds .

Key Findings:

  • Compounds with specific substitutions demonstrated enhanced selectivity against HSET over other kinesins.
  • The structural modifications led to varying degrees of potency, suggesting that similar strategies could be applied to optimize the biological activity of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine.

Q & A

Q. What are the recommended methodologies for synthesizing 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine?

Answer: A robust synthesis route involves coupling pyrrolidine derivatives with substituted pyridines. Key steps include:

  • Stepwise functionalization : Introduce the ethyl group to the pyrrolidine ring via alkylation before coupling with the pyridine scaffold .
  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine intermediates during synthesis, as seen in analogous pyridine derivatives .
  • Click chemistry : For modular assembly, azide-alkyne cycloaddition can integrate heterocyclic moieties, as demonstrated in structurally similar triazole-containing pyridines .
    Validate each step using HPLC (>95% purity) and NMR (e.g., ¹H/¹³C for regiochemical confirmation) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolve the 3D conformation of the ethylpyrrolidine-pyridine system, as done for related imidazo-pyridine derivatives (e.g., R-factor = 0.046 for analogous structures) .
  • Spectroscopic analysis :
    • NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ethylpyrrolidine protons (δ ~1.2–3.5 ppm) via 2D COSY/HSQC.
    • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂N₂O: 247.18) .
  • DFT calculations : Model steric effects of the ethylpyrrolidine group on pyridine ring planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing with CLSI guidelines) and use positive controls (e.g., ciprofloxacin for bacteria).
  • Structural analogs : Compare with derivatives like 2-methoxy-5-triazolylpyridine, where bioactivity hinges on substituent electronic profiles .
  • Metabolic stability : Perform hepatic microsome assays to assess if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize the compound’s selectivity for target enzymes or receptors?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Modify the ethyl group to isopropyl to probe steric effects on binding.
    • Replace methoxy with ethoxy to evaluate electronic contributions .
  • Computational docking : Use PyMOL or AutoDock to model interactions with targets (e.g., cytochrome P450 isoforms) .
  • Competitive binding assays : Test against off-target receptors (e.g., GPCRs) using radioligand displacement .

Q. How can crystallographic data inform the design of derivatives with improved stability?

Answer:

  • Torsion angle analysis : Identify flexible regions (e.g., ethylpyrrolidine rotation) that reduce thermal stability. Introduce rigidifying groups (e.g., cyclopropyl) .
  • Hydrogen-bond networks : Analyze packing motifs in crystal structures (e.g., methoxy-O…H-N interactions) to design derivatives with enhanced lattice energy .
  • Salt formation : Convert the free base to hydrochloride salts, as done for 3-methoxy-2-pyrrolidinylpyridine HCl, to improve crystallinity .

Methodological Considerations Table

Research AspectKey TechniqueExample from Literature
SynthesisClick chemistryAzide-alkyne coupling for triazole-pyridine hybrids
Structural AnalysisX-ray crystallographyR-factor = 0.046 for imidazo-pyridine analogs
BioactivitySAR profilingEthyl-to-isopropyl substitution in pyrrolidine
Computational ModelingDFT/DockingElectronic effects of methoxy vs. ethoxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.